
(Z)-2,3-Dimethyl-4-oxopent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-Dimethyl-4-oxopent-2-enal, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOP is a yellowish oil that belongs to the class of α,β-unsaturated aldehydes. The purpose of
Mecanismo De Acción
(Z)-2,3-Dimethyl-4-oxopent-2-enal is an α,β-unsaturated aldehyde that can undergo various chemical reactions due to the presence of the unsaturated double bond. (Z)-2,3-Dimethyl-4-oxopent-2-enal can undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. (Z)-2,3-Dimethyl-4-oxopent-2-enal can also undergo Michael addition reactions with various nucleophiles, such as enolates and thiols. The mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems is not well understood and requires further investigation.
Efectos Bioquímicos Y Fisiológicos
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (Z)-2,3-Dimethyl-4-oxopent-2-enal has also been shown to exhibit anti-inflammatory and antioxidant activities. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2,3-Dimethyl-4-oxopent-2-enal has several advantages for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is readily available and can be synthesized in high yields using various methods. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, (Z)-2,3-Dimethyl-4-oxopent-2-enal has several limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is highly reactive and can undergo various chemical reactions, which can complicate its use in some experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal also has a pungent odor, which can be unpleasant and may require special handling procedures.
Direcciones Futuras
There are several future directions for the research on (Z)-2,3-Dimethyl-4-oxopent-2-enal. One direction is to investigate the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems. Understanding the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal can provide insights into its potential applications in various fields, including medicine and agriculture. Another direction is to explore the use of (Z)-2,3-Dimethyl-4-oxopent-2-enal as a building block for the synthesis of chiral compounds. (Z)-2,3-Dimethyl-4-oxopent-2-enal's ability to form chiral enolates makes it a promising reagent for the synthesis of chiral compounds. Finally, further research is needed to explore the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, (Z)-2,3-Dimethyl-4-oxopent-2-enal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be synthesized using various methods and has several advantages and limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects and has several promising future directions for research. Further research is needed to fully understand the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields and to explore its mechanism of action in biological systems.
Métodos De Síntesis
The synthesis of (Z)-2,3-Dimethyl-4-oxopent-2-enal can be achieved through various methods. One of the most common methods is the oxidation of 2,3-dimethyl-2-butene using potassium permanganate. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ozone, followed by oxidative workup. The yield of (Z)-2,3-Dimethyl-4-oxopent-2-enal from these methods is typically high, ranging from 80% to 90%.
Aplicaciones Científicas De Investigación
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also a useful reagent for the synthesis of chiral compounds due to its ability to form chiral enolates.
Propiedades
Número CAS |
104613-82-3 |
|---|---|
Nombre del producto |
(Z)-2,3-Dimethyl-4-oxopent-2-enal |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(Z)-2,3-dimethyl-4-oxopent-2-enal |
InChI |
InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5- |
Clave InChI |
JOIPXRIQHWMPFU-WAYWQWQTSA-N |
SMILES isomérico |
C/C(=C(\C)/C(=O)C)/C=O |
SMILES |
CC(=C(C)C(=O)C)C=O |
SMILES canónico |
CC(=C(C)C(=O)C)C=O |
Sinónimos |
2-Pentenal, 2,3-dimethyl-4-oxo-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



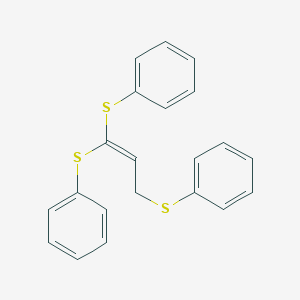
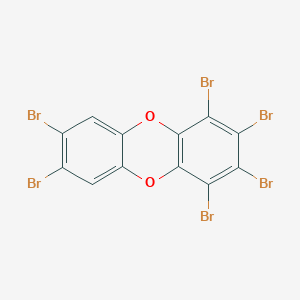
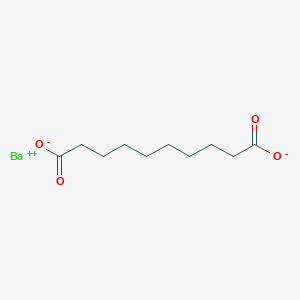
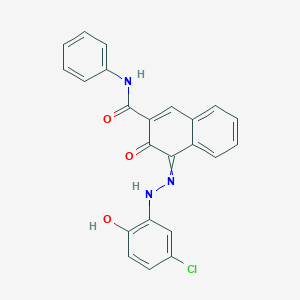
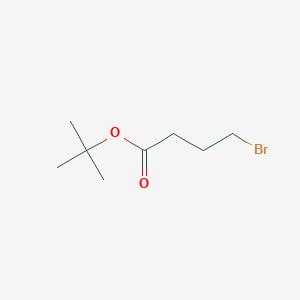
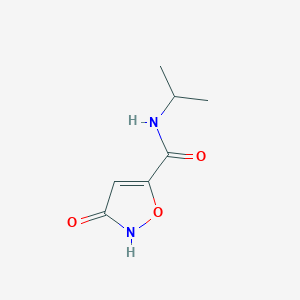
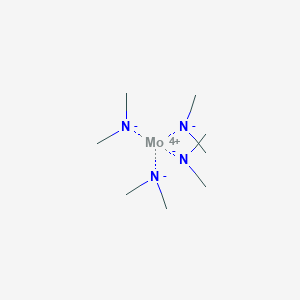
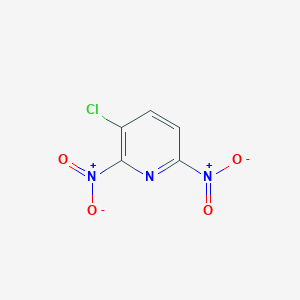
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
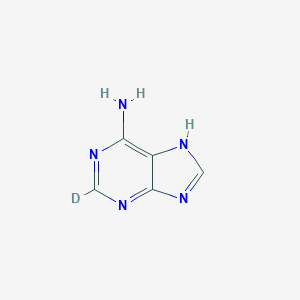
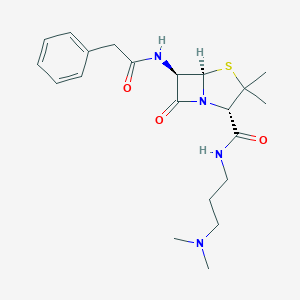
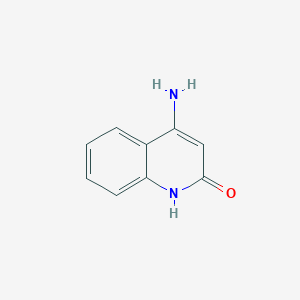
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)